N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(Diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazol core substituted with methoxy and methyl groups, a fluorine atom on the benzamide ring, and a diethylaminoethyl side chain. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical or agrochemical applications. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous benzamide derivatives .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2S.ClH/c1-5-25(6-2)13-14-26(21(27)16-9-7-8-10-17(16)23)22-24-19-18(28-4)12-11-15(3)20(19)29-22;/h7-12H,5-6,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQESNVOXMBDDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory response of the body by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are key mediators of inflammation.
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of inflammatory mediators, leading to a decrease in inflammation. This can result in relief from symptoms associated with conditions characterized by inflammation.
Comparison with Similar Compounds
Structural Features
The compound’s benzo[d]thiazol moiety is a critical structural element shared with N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), which also incorporates a thiazole ring linked to a benzamide. Key differences include:
- Substituent Diversity : The target compound has a 4-methoxy-7-methylbenzo[d]thiazol group, whereas ’s derivative features a 5-chlorothiazol ring. Fluorine substitution occurs at the benzamide’s ortho-position in the target, compared to 2,4-difluoro substitution in ’s compound.
Table 1: Structural Comparison
*Estimated based on structural analogs due to lack of direct data.
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral benzamides like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .
- Stability : Fluorine substituents enhance metabolic stability and electron-withdrawing effects, as seen in both the target compound and ’s derivative .
- Spectroscopic Characterization :
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